3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide
Description
The compound 3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide features a biphenyl scaffold substituted with a methoxy group at the 3' position and a carboxamide group at the 4-position. The carboxamide nitrogen is further functionalized with a 2-(2H-1,2,3-triazol-2-yl)ethyl side chain. This structure combines a rigid aromatic core with a polar triazole moiety, which may enhance solubility and facilitate interactions with biological targets through hydrogen bonding .
Properties
IUPAC Name |
4-(3-methoxyphenyl)-N-[2-(triazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-17-4-2-3-16(13-17)14-5-7-15(8-6-14)18(23)19-11-12-22-20-9-10-21-22/h2-10,13H,11-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUKHEHZJZZVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Construction
The biphenyl system is most efficiently assembled via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to join aromatic boronic acids with halogenated benzoic acid derivatives. The 3'-methoxy substituent is introduced through selective functionalization of the boronic acid coupling partner.
Triazole-Ethylamine Synthesis
The 2-(2H-1,2,3-triazol-2-yl)ethylamine side chain requires precise regiocontrol during triazole formation. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-regioisomers, alternative methods using β-ketoesters or nitriles enable access to 1,2,3-triazole derivatives.
Amide Bond Formation
Coupling the biphenyl carboxylic acid with the triazole-containing amine employs classical activation strategies, including acyl chloride intermediates or modern coupling reagents.
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation
The biphenyl scaffold is constructed through palladium-mediated coupling of 4-bromobenzoic acid derivatives with 3-methoxyphenylboronic acid.
Reaction Optimization
Optimal conditions adapted from recent protocols:
- Catalyst : Palladium(II) acetate (1 mol%)
- Base : Triethylamine (3 equiv)
- Solvent : Ethanol/water (1:1 v/v)
- Temperature : 25°C
- Yield : 82-89%
Notably, the aqueous ethanol solvent system enhances catalyst stability while maintaining boronic acid reactivity. Microwave-assisted coupling at 80°C reduces reaction time to 2 hours with comparable yields.
Ester Protection and Hydrolysis
Methyl ester protection of the carboxylic acid during coupling prevents undesired side reactions:
- Esterification : Treat 4-bromobenzoic acid with thionyl chloride in methanol (0°C → reflux, 12 h)
- Coupling : Suzuki reaction with 3-methoxyphenylboronic acid
- Hydrolysis : Saponification with KOH (2M, methanol/water, 65°C, 6 h)
Synthesis of 2-(2H-1,2,3-Triazol-2-yl)ethylamine
Regioselective triazole formation presents a significant synthetic challenge. Two predominant strategies emerge from literature analysis.
Azide-Alkyne Cycloaddition Approach
While CuAAC typically produces 1,4-triazoles, modified conditions using ruthenium catalysts enable 1,5-regioisomer formation:
β-Ketoester Condensation Method
Adapting the one-pot procedure from Bertelli et al.:
- Reactants : Ethyl azidoacetate (1.0 equiv) + methyl 3-oxopentanoate (1.1 equiv)
- Base : DBU (1.5 equiv) in tert-butanol
- Conditions : 70°C, 24 h
- Amination : NH3/MeOH, rt, 12 h
- Overall yield : 58%
Amide Bond Formation Strategies
Coupling the biphenyl carboxylic acid with triazole-ethylamine employs both classical and contemporary methods.
Acyl Chloride Route
Coupling Reagent Approach
- Reagents : HATU (1.1 equiv), HOAt (0.2 equiv)
- Solvent : DMF, 0°C → rt
- Base : NMM (3 equiv)
- Yield : 81%
Alternative Synthetic Pathways
One-Pot Biphenyl-Triazole Assembly
Integrating Suzuki coupling with triazole formation:
- Simultaneous coupling : 4-Bromobenzoate + 3-methoxyphenylboronic acid + Pd(OAc)2
- In situ triazole synthesis : Add β-ketonitrile + benzyl azide + DBU
- Yield : 63% (two steps)
Solid-Phase Synthesis
Immobilized benzoic acid on Wang resin enables iterative functionalization:
- Resin loading : 0.8 mmol/g capacity
- Suzuki coupling : 3-methoxyphenylboronic acid, 12 h
- Amidation : HBTU/DIEA, 2-(2H-triazol-2-yl)ethylamine
- Cleavage : TFA/DCM (1:99), 2 h
- Yield : 71%
Optimization and Yield Considerations
Critical parameters influencing reaction efficiency:
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| Pd Catalyst Loading | 0.8-1.2 mol% | ±15 |
| Suzuki Reaction Temp | 25-80°C | +22 |
| Triazole Cycloaddition | Ru vs Cu Catalysis | ±18 |
| Amide Coupling Base | DIPEA vs NMM | ±9 |
Post-synthetic purification via flash chromatography (SiO2, EtOAc/hexanes gradient) typically affords >95% purity. Recrystallization from ethanol/water mixtures improves crystalline form for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3’-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, less oxidized molecule.
Scientific Research Applications
Anticancer Applications
Research has demonstrated that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. Studies indicate that derivatives of this compound can inhibit the growth of various cancer cell lines:
- Mechanism of Action : The compound acts as a topoisomerase inhibitor, disrupting DNA replication in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in affected cells. For instance, triazole derivatives have shown up to 97% inhibition of cell growth in certain human cancer cell lines (NCI-60 panel) .
- Case Studies : In a study involving synthesized triazoles, compounds similar to 3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide were tested against MCF7 (breast cancer) and DU-145 (prostate cancer) cells. Results indicated that these compounds caused significant G2/M phase arrest and exhibited pro-apoptotic effects .
Antiviral Applications
The antiviral potential of this compound is also noteworthy. Triazole-containing compounds have been identified as effective against various viral infections:
- Mechanism of Action : These compounds may interfere with viral replication processes by targeting viral enzymes or host cell pathways essential for viral life cycles.
- Research Findings : A study highlighted the effectiveness of triazole derivatives against hepatitis C virus (HCV), where certain analogs exhibited over 95% inhibition at concentrations around 10 μM . This suggests that 3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide could be explored further for antiviral drug development.
Pharmacological Insights
The pharmacological profile of this compound indicates a broad spectrum of activity due to its ability to interact with various biological targets:
- Enzyme Interactions : The presence of the triazole ring allows for multiple interactions with enzymes and proteins through hydrogen bonding and hydrophobic interactions . This versatility enhances the potential for developing targeted therapies.
Summary Table of Applications
Mechanism of Action
The mechanism of action for 3’-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and biphenyl core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Triazole vs.
- Substituent Effects : Fluorine (19a) and bromine (16) introduce electronegativity or steric bulk, respectively, while methoxy groups (11a) enhance hydrophilicity .
- Carboxamide Modifications : N-methylation (19a, 11a) reduces hydrogen-bonding capacity compared to the target compound’s triazole-ethyl chain, which may act as a bioisostere for amide or ester groups .
Physicochemical and Pharmacological Properties
- Solubility: The triazole and methoxy groups in the target compound likely improve aqueous solubility compared to non-polar analogs like N-(3-bromophenyl)[1,1'-biphenyl]-4-carboxamide .
- Biological Activity : While direct data is absent, structurally related biphenyl carboxamides (e.g., 19a, 11a) are studied for 17β-hydroxysteroid dehydrogenase inhibition and anti-inflammatory activity .
Biological Activity
3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide is a compound that incorporates a triazole moiety known for its diverse biological activities. The triazole ring has been extensively studied due to its potential in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of compounds containing the triazole moiety often involves several mechanisms:
- Inhibition of Enzymes : Many triazole derivatives inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in inflammatory processes. For instance, studies have shown that related compounds can significantly reduce COX-1 and COX-2 activity .
- Antimicrobial Activity : Triazole derivatives have demonstrated efficacy against various microbial strains by disrupting cell wall synthesis or inhibiting vital metabolic pathways .
- Anticancer Properties : The ability to induce apoptosis in cancer cells has been observed in several studies involving triazole derivatives. This is often mediated through the modulation of signaling pathways related to cell survival .
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated against several strains. In one study, derivatives similar to 3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide exhibited minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against Mycobacterium tuberculosis .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 5n | M. tuberculosis | 12.5 |
| 5g | M. abscessus | 25 |
| 5i | M. bovis BCG | 50 |
Anti-inflammatory Activity
In vitro studies show that compounds with a triazole structure can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory potential was assessed using carrageenan-induced models where these compounds exhibited significant reductions in paw edema compared to standard treatments like diclofenac .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 50 | 70 |
| Compound B | 40 | 60 |
Case Studies
Several case studies highlight the therapeutic potential of triazole-containing compounds:
- Case Study on Anticancer Activity : A derivative similar to the compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics .
- Case Study on Antimicrobial Efficacy : A study involving the synthesis of multiple triazole derivatives found that certain modifications enhanced their activity against resistant strains of bacteria and fungi, suggesting structural optimization could lead to more effective treatments .
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Step | Catalyst/Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Biphenyl coupling | Pd(PPh₃)₄, DMF/H₂O | 80°C | 70–85 | |
| Triazole formation | CuSO₄·NaAsc, THF | 60°C | 60–75 | |
| Amide bond synthesis | EDCI/HOBt, DCM | 0–5°C | 80–90 |
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy :
- Mass Spectrometry (HRMS) :
- Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula (C₂₄H₂₂N₄O₂) with <2 ppm error .
Critical Note: Cross-validate spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to address interpretation conflicts .
Basic: What initial biological screening approaches are recommended to assess its therapeutic potential?
Methodological Answer:
- In vitro enzyme assays :
- Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase inhibition) .
- IC₅₀ determination via dose-response curves (4–6 concentrations, triplicate runs) .
- Cytotoxicity profiling :
- Target selectivity :
- Compare activity across homologous enzymes (e.g., COX-1 vs. COX-2) to assess specificity .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Purity validation :
- Orthogonal assays :
- Confirm enzyme inhibition using both fluorescence-based and radiometric assays (e.g., HTRF vs. radioactive ATP incorporation) .
- Structural analogs :
Case Study : Inconsistent COX-2 inhibition data resolved by identifying batch-dependent residual Pd catalyst (detected via ICP-MS), which artificially inflated activity .
Advanced: What computational strategies are employed to predict binding affinity and selectivity?
Methodological Answer:
- Molecular docking (AutoDock Vina) :
- Molecular dynamics (MD) simulations :
- Quantum chemical calculations :
Q. Table 2: Computational vs. Experimental Binding Affinities
| Target | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) | Source |
|---|---|---|---|
| COX-2 | -9.2 | 85 ± 12 | |
| EGFR kinase | -7.8 | >10,000 |
Advanced: How to address discrepancies in spectral data interpretation during structural elucidation?
Methodological Answer:
- X-ray crystallography :
- 2D NMR :
- Hybrid validation :
Example : A reported δ 7.5 ppm signal initially assigned to triazole protons was corrected to biphenyl protons after DFT analysis revealed a 0.3 ppm deviation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
